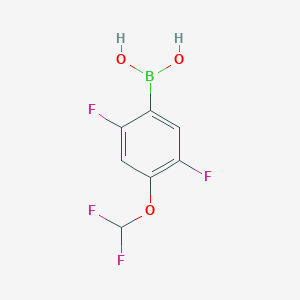

(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with difluoromethoxy and difluorophenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of a boronic acid or boronate ester and a palladium catalyst under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yields and purity. The scalability of this method makes it suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of advanced materials and polymers with unique properties

Mécanisme D'action

The mechanism of action of (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds. The difluoromethoxy and difluorophenyl groups enhance the compound’s stability and reactivity, contributing to its effectiveness in various applications .

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Lacks the difluoromethoxy and difluorophenyl groups, resulting in different reactivity and applications.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of difluoromethoxy, leading to variations in chemical behavior.

4-(Trifluoromethyl)phenylboronic Acid: Features a trifluoromethyl group, which imparts different electronic properties compared to difluoromethoxy

Uniqueness: (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid is unique due to the presence of both difluoromethoxy and difluorophenyl groups, which enhance its reactivity and stability. These functional groups make it particularly valuable in applications requiring high stability and specific reactivity patterns .

Activité Biologique

(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of difluoromethoxy and difluorophenyl groups, which may influence its interactions with biological targets.

The primary biological activity of this compound is attributed to its ability to act as a kinase inhibitor . Kinases are enzymes that play critical roles in various cellular processes, including signal transduction, cell growth, and metabolism. The inhibition of these enzymes can lead to significant alterations in cellular behavior, making this compound a candidate for therapeutic applications in cancer and other diseases.

Target Enzymes

- Kinases : The compound selectively inhibits certain kinases involved in cancer pathways, disrupting their activity and leading to reduced cell proliferation.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its potential as a therapeutic agent. Key pharmacokinetic parameters include:

- Absorption : The compound's absorption characteristics can be influenced by its lipophilicity due to the difluoro substituents.

- Distribution : The distribution profile indicates how well the compound penetrates tissues, which is crucial for its efficacy.

- Metabolism : Metabolic stability is an important factor; studies suggest that this compound may exhibit favorable stability in biological systems.

- Excretion : Understanding how the compound is excreted can help predict its accumulation in the body.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

- In vitro Studies : Laboratory studies have shown that this compound can inhibit the growth of specific cancer cell lines by targeting key signaling pathways. For instance, it has demonstrated activity against colon cancer cell lines with specific mutations.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| DLD-1 | 4.8 | Inhibition of APC-mutated pathways |

| HCT116 | >240 | No significant activity observed |

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial properties, although detailed studies are required to confirm these effects.

Case Studies

Several case studies have highlighted the efficacy of boronic acids in medicinal applications. For example:

- A study on boronic acid derivatives indicated their role in inhibiting metallo-aminopeptidases, which are crucial for various physiological processes related to cancer and inflammation .

- Another investigation focused on the structure-activity relationship (SAR) of related compounds and their selective cytotoxicity against cancer cells .

Propriétés

IUPAC Name |

[4-(difluoromethoxy)-2,5-difluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O3/c9-4-2-6(15-7(11)12)5(10)1-3(4)8(13)14/h1-2,7,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFPMZHXDKOKSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OC(F)F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.